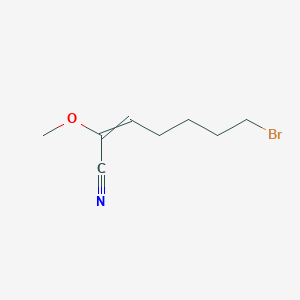
7-Bromo-2-methoxyhept-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H12BrNO It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methoxyhept-2-enenitrile can be achieved through several methods:
Halogenation of Hept-2-enenitrile: This involves the bromination of hept-2-enenitrile using bromine or a bromine source under controlled conditions to introduce the bromine atom at the 7th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-methoxyhept-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alcohols.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-azido-2-methoxyhept-2-enenitrile or 7-thiocyanato-2-methoxyhept-2-enenitrile.
Oxidation: Formation of 7-bromo-2-methoxyhept-2-enone.
Reduction: Formation of 7-bromo-2-methoxyhept-2-enol.
Applications De Recherche Scientifique
7-Bromo-2-methoxyhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-methoxyhept-2-enenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-methoxyhept-2-enone: Similar structure but with a ketone group instead of a nitrile group.
7-Bromo-2-methoxyhept-2-enol: Similar structure but with an alcohol group instead of a nitrile group.
7-Azido-2-methoxyhept-2-enenitrile: Similar structure but with an azide group instead of a bromine atom.
Uniqueness
7-Bromo-2-methoxyhept-2-enenitrile is unique due to the combination of its bromine, methoxy, and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
101324-10-1 |
|---|---|
Formule moléculaire |
C8H12BrNO |
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
7-bromo-2-methoxyhept-2-enenitrile |
InChI |
InChI=1S/C8H12BrNO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3 |
Clé InChI |
CTJNVVFHHJQUOS-UHFFFAOYSA-N |
SMILES canonique |
COC(=CCCCCBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
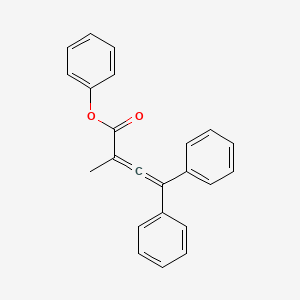
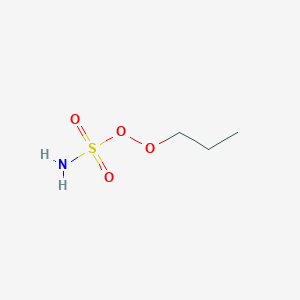
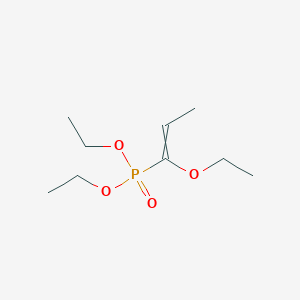
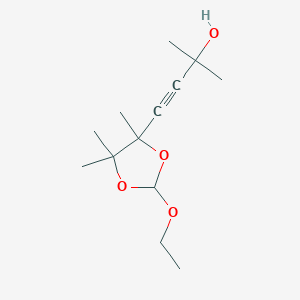
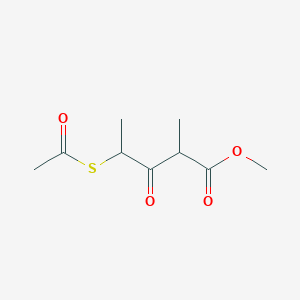


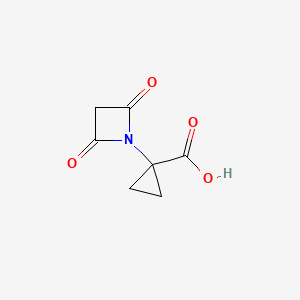


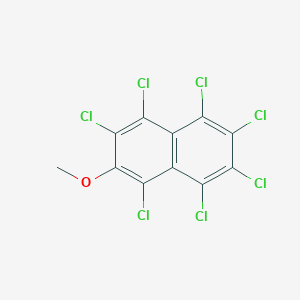
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
